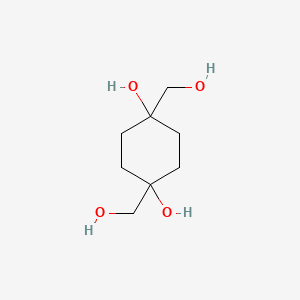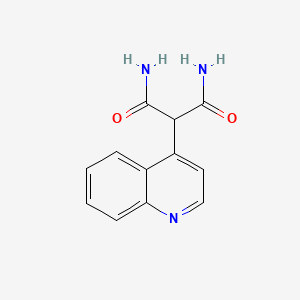
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol, also known as 1,4-Cyclohexylenedimethanol, is a di-substituted derivative of cyclohexane. This compound is classified as a diol, meaning it has two hydroxyl (OH) functional groups. It is commonly used in the synthesis of various polymers and resins due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol can be synthesized through the catalytic hydrogenation of dimethyl terephthalate (DMT). The reaction is conducted in two steps:
- Conversion of DMT to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD).
- Hydrogenation of DMCD to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves high-pressure hydrogenation of DMT in the presence of a catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used for substitution reactions.
Major Products
Oxidation: Cyclohexanedione or cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Cyclohexyl halides or esters.
Scientific Research Applications
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biodegradable polymers for drug delivery systems.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility.
Mechanism of Action
The mechanism of action of 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol involves its ability to form strong hydrogen bonds due to the presence of hydroxyl groups. These hydrogen bonds facilitate the cross-linking of polymer chains, enhancing the mechanical properties and stability of the resulting materials. The compound’s molecular targets include polymer matrices and biological tissues, where it interacts with other molecules to form stable structures .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanedimethanol: Similar in structure but lacks the additional hydroxyl groups.
1,4-Bis(glycidoxymethyl)cyclohexane: Contains epoxy groups instead of hydroxyl groups.
1,4-Cyclohexanedimethanol diglycidyl ether: Contains glycidyl ether groups.
Uniqueness
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol is unique due to its dual hydroxyl groups, which provide enhanced hydrogen bonding capabilities. This property makes it particularly useful in applications requiring strong intermolecular interactions, such as in the synthesis of high-performance polymers and biocompatible materials .
Properties
CAS No. |
90201-74-4 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1,4-bis(hydroxymethyl)cyclohexane-1,4-diol |
InChI |
InChI=1S/C8H16O4/c9-5-7(11)1-2-8(12,6-10)4-3-7/h9-12H,1-6H2 |
InChI Key |
ACLGHSLNXWLTGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(CO)O)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)
![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)



![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)



![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

